Tridecylbenzene

Beschreibung

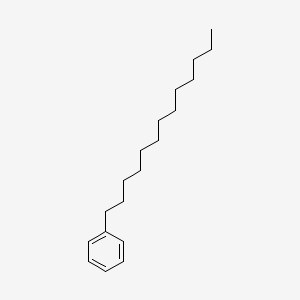

Structure

3D Structure

Eigenschaften

IUPAC Name |

tridecylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32/c1-2-3-4-5-6-7-8-9-10-11-13-16-19-17-14-12-15-18-19/h12,14-15,17-18H,2-11,13,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVUKOYZUCWLQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32 | |

| Record name | TRIDECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17833 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040784 | |

| Record name | 1-Phenyltridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tridecylbenzene is a colorless liquid. (USCG, 1999), Liquid, Colorless liquid; mp = 10 deg C; [HSDB] | |

| Record name | TRIDECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17833 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, C10-16-alkyl derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, mono-C12-14-alkyl derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tridecylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7552 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

654.8 °F at 760 mmHg (USCG, 1999), 346 °C | |

| Record name | TRIDECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17833 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIDECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 230 °F (USCG, 1999) | |

| Record name | TRIDECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17833 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.881 (USCG, 1999) - Less dense than water; will float, 0.8550 @ 25 °C/4 °C | |

| Record name | TRIDECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17833 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIDECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000127 [mmHg], 1.27X10-5 mm Hg @ 25 °C | |

| Record name | Tridecylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7552 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIDECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

123-02-4, 29463-64-7, 68648-87-3, 129813-59-8 | |

| Record name | TRIDECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17833 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tridecylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridecylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridecane, phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029463647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkylate 215 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068648873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, mono-C12-14-alkyl derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129813598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, C10-16-alkyl derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, tridecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, mono-C12-14-alkyl derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Phenyltridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, C10-16-alkyl derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.443 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tridecylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, mono-C12-14-alkyl derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIDECYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6K14656YO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIDECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

50 °F (USCG, 1999), 10 °C | |

| Record name | TRIDECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17833 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIDECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Isomeric Complexity of Tridecylbenzene: Synthesis, Characterization, and Pharmacological Relevance

[1]

Part 1: Molecular Architecture and Isomerism

The term "this compound" generically refers to a benzene ring substituted with a 13-carbon alkyl chain.[1] However, for high-precision applications, the exact attachment point of the phenyl group determines physicochemical properties.

The Isomer Landscape

Because the alkyl chain is linear (

-

1-Phenyltridecane (

-isomer): The phenyl group is at the terminal carbon. (Least thermodynamically stable during synthesis).[1] -

2-Phenyltridecane to 7-Phenyltridecane: The phenyl group is attached to internal carbons.[1] The 7-isomer is the point of symmetry; a "8-phenyl" structure is identical to 6-phenyl.[1]

Physicochemical Profile (Representative)

| Property | Value | Relevance to Drug Dev |

| Molecular Formula | Core hydrophobe structure | |

| Molecular Weight | 260.46 g/mol | Small molecule / Lipid tail mimic |

| LogP (Octanol/Water) | ~9.3 | Ultra-high lipophilicity standard |

| Boiling Point | ~346°C | High thermal stability for GC analysis |

| Refractive Index | 1.4821 | Purity verification |

Part 2: Synthetic Pathways & Isomerization Logic

Synthesizing pure 1-phenyltridecane is challenging.[1] The industrial standard, Friedel-Crafts Alkylation , inherently produces a mixture of internal isomers due to carbocation rearrangements.[1]

The Mechanism: Why Isomers Form

When benzene reacts with 1-chlorotridecane (or 1-tridecene) using a Lewis Acid catalyst (

Key Insight: The reaction is kinetically controlled to form the carbocation, but thermodynamically controlled regarding the position of the charge. This results in a statistical distribution of 2-, 3-, 4-, 5-, 6-, and 7-phenyl isomers, with the 1-phenyl isomer being trace or absent unless specialized shape-selective zeolite catalysts are used.[1]

Visualization: Reaction & Rearrangement Pathway[1]

Figure 1: The formation of internal isomers is driven by the thermodynamic instability of the primary carbocation, leading to rapid hydride shifts prior to ring alkylation.

Part 3: Analytical Characterization (GC-MS)

Distinguishing isomers requires Gas Chromatography-Mass Spectrometry (GC-MS).[1] While boiling points are similar, fragmentation patterns are distinct.[1]

Fragmentation Logic

Under Electron Impact (EI) ionization (70 eV), alkylbenzenes undergo two primary cleavage modes:

-

Benzylic Cleavage: Breaking the bond beta to the ring.[1]

-

McLafferty Rearrangement: Requires a

-hydrogen (available in all tridecyl isomers).[1]

Diagnostic Ion Table

| Isomer | Structure | Key Fragment Ions ( | Mechanism |

| 1-Phenyl | 91 (Base), 92 | Tropylium ion formation; McLafferty rearrangement ( | |

| 2-Phenyl | 105 , 106 | Loss of long alkyl chain ( | |

| 3-Phenyl | 119 , 91 | Loss of long chain.[1] Retention of | |

| 4-Phenyl | 133 , 91 | Loss of long chain.[1] Retention of | |

| Internal | Central attachment | Variable | Mixture of cleavages; intensity of |

Visualization: MS Fragmentation Flow

Figure 2: Diagnostic fragmentation pathways. The ratio of m/z 91 to internal fragments (105, 119) allows structural assignment.

Part 4: Pharmacological & Research Applications[1][2]

In drug development, this compound is rarely the API (Active Pharmaceutical Ingredient) but serves as a critical molecular probe and functional excipient .[1]

Lipophilicity Standard (LogP ~9.3)

With a LogP approaching 10, TDB is used to calibrate High-Performance Liquid Chromatography (HPLC) columns intended for highly lipophilic drugs.[1] It mimics the behavior of long-chain lipids found in biological membranes.[1]

-

Protocol: Use TDB as a retention time marker in Reversed-Phase HPLC (C18 column) to establish the extreme hydrophobic limit of a gradient method.

Hydrophobic Modification in Drug Delivery

Researchers attach tridecyl chains to hydrophilic polymers (e.g., gelatin, chitosan) to create amphiphilic hydrogels.[1]

-

Mechanism: The this compound moiety inserts into hydrophobic domains or lipid bilayers, acting as an anchor.[1]

-

Application: Sustained release of hydrophobic drugs (e.g., Paclitaxel) from hydrogels.[1] The tridecyl tails form "micro-reservoirs" within the gel matrix that solubilize the drug.

Experimental Protocol: Synthesis of Tridecyl-Modified Gelatin

Objective: Create a hydrophobically modified hydrogel for drug delivery.

-

Activation: Dissolve Gelatin in DMSO/Water (1:1).

-

Coupling: Add Tridecylbenzenesulfonyl chloride (activated derivative of TDB).[1]

-

Reaction: Stir at 40°C for 24 hours. The sulfonyl chloride reacts with lysine amine groups on gelatin.[1]

-

Purification: Dialysis against ethanol/water to remove unreacted TDB derivatives.[1]

-

Validation: Use

-NMR to verify the presence of aromatic protons (7.1-7.3 ppm) and the alkyl tail (0.8-1.3 ppm).[1]

References

-

PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine.[1] [Link][1]

-

Olah, G. A., et al. (1964).[1] Friedel-Crafts and Related Reactions. Wiley-Interscience.[1] (Classic text on alkylation mechanisms and hydride shifts).[1]

-

NIST Mass Spectrometry Data Center. (2023).[1][2] this compound Mass Spectra. National Institute of Standards and Technology.[1] [Link][1]

-

Smith, R. M. (1982).[1] Retention indices of alkylbenzenes in gas chromatography. Journal of Chromatography A. (Source for retention index data).[1]

-

Kosswig, K. (2000).[1] Surfactants. Ullmann's Encyclopedia of Industrial Chemistry.[1] (Details on LAB synthesis and isomer distribution).

-

Tewes, F., et al. (2011).[1] Hydrophobically modified chitosan for drug delivery. European Journal of Pharmaceutics and Biopharmaceutics. (Context for alkyl-chain modified polymers).

Advanced Synthesis & Characterization of Tridecylbenzene: A Linear Alkylbenzene (LAB) Protocol

This guide provides an advanced technical analysis of Tridecylbenzene (C₁₃-LAB) synthesis, focusing on solid-acid catalysis as a superior, environmentally viable alternative to traditional HF or AlCl₃ routes.[1][2] It is designed for research scientists requiring rigorous, reproducible protocols.[1]

Executive Summary

This compound (C₁₉H₃₂), a specific homolog of Linear Alkylbenzene (LAB), serves as a critical intermediate in the production of sulfonated surfactants and, increasingly, as a lipophilic building block in pharmaceutical lipid formulations. While historically synthesized via HF-catalyzed alkylation, modern research prioritizes Solid Acid Catalysis (Detachment Process) using zeolites.[1][3] This approach mitigates the severe toxicity of HF and the disposal issues of AlCl₃, while offering tunable isomer selectivity (2-phenyl content) crucial for biodegradability and solubility profiles.

Part 1: Molecular Architecture & Thermodynamics

This compound is not a single entity but a mixture of positional isomers.[1] The alkylation of benzene with 1-tridecene does not yield 1-phenyltridecane due to the instability of the primary carbocation. Instead, a hydride shift occurs, resulting in a distribution of secondary phenyl isomers.[1]

Key Physicochemical Properties:

| Property | Value | Relevance |

|---|---|---|

| Molecular Formula | C₁₉H₃₂ | Lipophilic Tail |

| Molecular Weight | 260.46 g/mol | Stoichiometry |

| Boiling Point | ~346°C | Distillation cut point |

| LogP (Octanol/Water) | ~9.3 | High lipophilicity (Drug Delivery) |

| Isomer Distribution | 2-, 3-, 4-, 5-, 6-, 7-phenyl | 2-phenyl isomer enhances solubility |[4][5]

Part 2: Mechanistic Pathways (Solid Acid Catalysis)

The reaction follows a Friedel-Crafts Alkylation mechanism.[1][2][6][7] Unlike homogeneous catalysts, solid acids (Zeolites like H-Mordenite or H-Beta) stabilize the carbocation within their pore structure, influencing the isomer distribution through shape selectivity.

Mechanism Description

-

Protonation: The Brønsted acid sites of the zeolite protonate 1-tridecene to form a secondary carbocation.

-

Isomerization: Rapid 1,2-hydride shifts distribute the positive charge along the chain (creating C2 through C7 cations).[1]

-

Electrophilic Attack: The carbocation attacks the benzene ring (π-nucleophile).[1]

-

Deprotonation: A proton is restored to the catalyst, yielding the alkylbenzene.[1]

Visualization: Zeolite-Catalyzed Alkylation Mechanism

Figure 1: Mechanistic pathway of benzene alkylation with 1-tridecene over a solid acid catalyst, highlighting the critical hydride shift and catalyst regeneration.

Part 3: Experimental Protocol (Lab-Scale)

Objective: Synthesize this compound using H-Beta Zeolite to maximize conversion and minimize heavy alkylate (dimer) formation.

Reagents & Equipment[1][2][8][9]

-

Reactants: Benzene (Anhydrous, 99.8%), 1-Tridecene (97%+).[1]

-

Catalyst: H-Beta Zeolite (SiO₂/Al₂O₃ ratio ~25).[1]

-

Apparatus: 500mL High-Pressure Parr Reactor (or glass autoclave), overhead stirrer, vacuum oven.

Step-by-Step Methodology

-

Catalyst Activation (Critical):

-

Calcination is required to remove adsorbed water which poisons Lewis acid sites.[1]

-

Heat H-Beta Zeolite at 500°C for 4 hours under a stream of dry nitrogen. Cool in a desiccator.

-

-

Reaction Setup:

-

Load the reactor with Benzene and 1-Tridecene.

-

Molar Ratio: Maintain a Benzene:Olefin ratio of 10:1 . Why? High benzene dilution suppresses the reaction of LAB with another olefin molecule, preventing the formation of heavy dialkylbenzenes.

-

Add activated catalyst (5 wt% relative to olefin).[1]

-

-

Alkylation:

-

Seal reactor and purge with N₂ (3x) to remove oxygen.[1]

-

Heat to 140°C with stirring at 800 RPM (to eliminate mass transfer limitations).

-

Maintain pressure (approx. 5-10 bar autogenous) to keep benzene in the liquid phase.

-

Run for 2-4 hours .

-

-

Workup & Purification:

-

Cool reactor to room temperature. Filter catalyst (can be regenerated via calcination).[1]

-

Flash Distillation: Remove unreacted benzene (BP 80°C) using a rotary evaporator.

-

Fractional Distillation: Distill the remaining oil under reduced pressure (1-2 mmHg).

-

Part 4: Process Optimization & Isomer Control

The choice of catalyst significantly alters the product's "Linearity" and "2-Phenyl Content." High 2-phenyl content is often desired in detergency for solubility, while lower content aids compaction in powders.[1][5]

| Catalyst System | 2-Phenyl Isomer % | Mechanism Type | Safety Profile |

| HF (Industrial) | 15 - 18% | Homogeneous Acid | High Risk (Toxic/Corrosive) |

| AlCl₃ | 30 - 35% | Lewis Acid Complex | Moderate (Disposal issues) |

| H-Mordenite | 15 - 20% | Shape Selective (1-D pores) | Excellent (Solid) |

| H-Beta / H-Y | 20 - 30% | 3-D Pore Structure | Excellent (Solid) |

Part 5: Industrial vs. Pharmaceutical Context

While LAB is the backbone of the detergent industry (LAS precursors), C13-LAB has niche utility in drug development. Its long, linear lipophilic tail makes it an excellent model for studying hydrophobic interactions in lipid bilayers or as a hydrophobic modification agent in the synthesis of amphiphilic drug carriers.

Workflow: From Raw Material to Pure Intermediate

Figure 2: Process Flow Diagram (PFD) illustrating the separation logic required to isolate high-purity this compound.

References

-

BenchChem. (2025).[1][2] Synthesis of Linear Alkylbenzene Sulfonates from 1-Dodecene: Application Notes and Protocols. BenchChem. Link[1]

-

Kocal, J. A., et al. (2001).[1][8] Production of Linear Alkylbenzenes. UOP LLC.[1] (Contextualized via search results on Detal Process).

-

ResearchGate. (2025).[1] Synthesis of linear alkylbenzene catalyzed by Hβ-zeolite. ResearchGate. Link

-

PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine.[1] Link[1]

-

Elchemy. (2025).[1][3][9][10] Linear Alkyl Benzene Explained: Production, Properties, and Industrial Applications. Elchemy. Link

-

Google Patents. (2013).[1] US8389787B1 - Control of 2-phenyl content in alkylbenzenes during production.[1][5] Google Patents. Link

Sources

- 1. This compound | C19H32 | CID 31238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Linear Alkyl Benzene Explained: Production, Properties, and Industrial Applications [elchemy.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Biodegradation Pathways of Tridecylbenzene in Soil and Water

A Senior Application Scientist's Synthesis for Researchers and Drug Development Professionals

Foreword: Understanding the Environmental Fate of Tridecylbenzene

This compound, a member of the linear alkylbenzene (LAB) family, is a significant industrial chemical primarily used as a precursor in the synthesis of linear alkylbenzene sulfonates (LAS), a major component of synthetic detergents. Its widespread production and use inevitably lead to its release into the environment through industrial effluents and sewage sludge application on agricultural lands. While not as acutely toxic as some aromatic hydrocarbons, the persistence and potential for bioaccumulation of this compound and its metabolites in soil and aquatic ecosystems necessitate a thorough understanding of its environmental fate. This guide provides a detailed technical overview of the microbial degradation pathways of this compound, offering insights into the complex interplay of microbial communities, enzymatic reactions, and environmental factors that govern its transformation in soil and water.

The Microbial Consortium: Nature's Decontamination Crew

The biodegradation of this compound is not the work of a single microbial species but rather a collaborative effort of a diverse consortium of bacteria and, to a lesser extent, fungi. The composition of this consortium is highly dependent on the environmental matrix (soil or water), the presence of oxygen, and other physicochemical parameters.

Key Microbial Players:

-

Aerobic Degraders: In the presence of oxygen, bacteria from the genera Pseudomonas, Nocardia, Acinetobacter, Alcaligenes, and Rhodococcus are prominent players in the degradation of linear alkylbenzenes.[1][2] These bacteria possess sophisticated enzymatic machinery to initiate the breakdown of the long alkyl chain and subsequently cleave the aromatic ring.

-

Anaerobic Degraders: In anoxic environments, such as saturated soils, sediments, and anaerobic digesters, a syntrophic community of microorganisms is required for the complete mineralization of this compound.[3] This often involves fermentative bacteria that carry out the initial breakdown, followed by sulfate-reducing bacteria, denitrifying bacteria, or methanogenic archaea that utilize the intermediate products. Genera such as Geobacter and Dechloromonas have been implicated in the anaerobic degradation of benzene and other aromatic hydrocarbons.[4]

Aerobic Biodegradation Pathway: A Stepwise Oxidation

Under aerobic conditions, the biodegradation of this compound proceeds through a well-established pathway involving the sequential oxidation of the alkyl side chain, followed by the cleavage of the aromatic ring.

Initial Attack: Oxidation of the Alkyl Chain

The primary and rate-limiting step in the aerobic degradation of this compound is the oxidation of the long alkyl chain. This process is primarily initiated by monooxygenase enzymes, which introduce an oxygen atom into the hydrocarbon molecule.

-

ω-Oxidation (Terminal Oxidation): This is the most common initial enzymatic attack, where a monooxygenase hydroxylates the terminal methyl group of the tridecyl chain to form a primary alcohol (tridecylphenyl alcohol). This alcohol is then further oxidized to an aldehyde and subsequently to a carboxylic acid, forming phenyltridecanoic acid.

-

β-Oxidation: Following the formation of the long-chain phenylalkanoic acid, the alkyl chain is progressively shortened by a process analogous to the fatty acid β-oxidation cycle. In each cycle, a two-carbon unit (acetyl-CoA) is cleaved from the carboxylic end of the chain. This process continues, leading to the formation of shorter-chain phenylalkanoic acids, such as phenylundecanoic acid, phenylnonanoic acid, and so on, until a short-chain phenylalkanoic acid, typically phenylacetic acid, remains.[2][5]

Aromatic Ring Cleavage: The Final Frontier

Once the alkyl chain has been sufficiently shortened, the resulting phenylacetic acid becomes the substrate for ring-cleavage enzymes. This process involves the hydroxylation of the aromatic ring, followed by either ortho or meta cleavage.

-

Hydroxylation: Dioxygenase enzymes introduce two hydroxyl groups onto the benzene ring, typically forming catechol or a substituted catechol derivative.

-

Ring Fission:

-

Ortho Cleavage: Catechol 1,2-dioxygenase cleaves the bond between the two hydroxylated carbons, leading to the formation of cis,cis-muconic acid.

-

Meta Cleavage: Catechol 2,3-dioxygenase cleaves the bond adjacent to one of the hydroxyl groups, resulting in the formation of 2-hydroxymuconic semialdehyde.

-

These ring-fission products are then funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, leading to the complete mineralization of this compound to carbon dioxide and water.[6]

Figure 1: Aerobic biodegradation pathway of this compound.

Anaerobic Biodegradation Pathway: A More Complex Collaboration

The biodegradation of this compound in the absence of oxygen is a more thermodynamically challenging process that requires the concerted action of a syntrophic microbial community.[3] The initial activation of the relatively inert hydrocarbon molecule is a key step.

Initial Activation: Overcoming Inertness

Several mechanisms for the anaerobic activation of aromatic hydrocarbons have been proposed and identified in different microorganisms:

-

Fumarate Addition: One of the most well-characterized anaerobic activation mechanisms for alkylbenzenes is the addition of the alkyl group to a fumarate molecule. This reaction is catalyzed by benzylsuccinate synthase (BSS) or a homologous enzyme. This creates a succinylated intermediate that can be further metabolized.

-

Methylation: In some anaerobic bacteria, benzene can be activated by methylation to form toluene, which is more readily degraded.[7] This pathway may also be relevant for the benzene ring of this compound after the alkyl chain has been shortened.

-

Carboxylation: Direct carboxylation of the aromatic ring is another potential activation mechanism, although it is less commonly observed for alkylbenzenes.

Alkyl Chain and Ring Degradation: The Benzoyl-CoA Pathway

Regardless of the initial activation step, the subsequent degradation of the aromatic moiety in most anaerobic bacteria converges on a central pathway involving benzoyl-CoA as a key intermediate.[8][9]

-

Formation of Benzoyl-CoA: The activated this compound derivative is metabolized, often through a modified β-oxidation pathway, to eventually yield benzoyl-CoA.

-

Ring Reduction: The aromatic ring of benzoyl-CoA is dearomatized by a powerful reductase enzyme, such as benzoyl-CoA reductase, which uses ATP to overcome the high resonance energy of the benzene ring.[10] This results in the formation of a cyclic diene.

-

Ring Cleavage: The alicyclic ring is then hydroxylated and subsequently cleaved through a series of reactions analogous to a reversed β-oxidation pathway, ultimately yielding acetyl-CoA and other intermediates that can be used for cell growth and energy production by the microbial consortium.

Figure 2: Anaerobic biodegradation pathway of this compound.

Quantitative Insights into this compound Biodegradation

The rate of this compound biodegradation can vary significantly depending on environmental conditions, microbial community composition, and the concentration of the contaminant. While specific data for this compound is limited, studies on similar linear alkylbenzenes (LABs) and linear alkylbenzene sulfonates (LAS) provide valuable benchmarks.

| Parameter | Soil | Water/Sediment | Key Factors Influencing Rate | Reference(s) |

| Half-life (Aerobic) | 18-26 days (for LAS mineralization) | >99% degradation in seawater | Temperature, oxygen availability, nutrient levels, microbial adaptation | [5][11] |

| Half-life (Anaerobic) | Slower than aerobic; can be significant under optimal conditions | Degradation observed, but generally slower than aerobic | Presence of suitable electron acceptors (nitrate, sulfate), syntrophic partnerships | [12][13] |

| Key Intermediates | Phenylalkanoic acids (various chain lengths), Phenylacetic acid | Phenylalkanoic acids, Phenylacetic acid | Oxygen availability, microbial community composition | [2][6] |

Experimental Protocols for Studying this compound Biodegradation

To investigate the biodegradation of this compound in a laboratory setting, microcosm studies are an invaluable tool. These controlled experiments allow researchers to simulate environmental conditions and track the fate of the compound over time.

Soil Microcosm Setup

This protocol outlines a general procedure for establishing and monitoring soil microcosms to assess the biodegradation of this compound.

Materials:

-

Contaminated or pristine soil

-

This compound (analytical grade)

-

Sterile glass jars or serum bottles with airtight seals (e.g., Teflon-lined septa)

-

Mineral salts medium (e.g., Bushnell-Haas broth)

-

Sterile water

-

Nutrient solutions (e.g., nitrogen and phosphorus sources)

-

Solvents for extraction (e.g., hexane, dichloromethane)

-

Analytical instrumentation (GC-MS, HPLC)

Procedure:

-

Soil Preparation:

-

Collect soil from the site of interest. Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and homogenize.

-

Characterize the soil's physicochemical properties (pH, organic matter content, texture, nutrient levels).

-

-

Microcosm Assembly:

-

Weigh a defined amount of soil (e.g., 50-100 g) into each microcosm vessel.[14]

-

Spike the soil with a known concentration of this compound, typically dissolved in a minimal amount of a volatile solvent. Allow the solvent to evaporate completely in a fume hood.

-

Adjust the soil moisture content to a desired level (e.g., 50-60% of water holding capacity) using sterile water or mineral salts medium.

-

For biostimulation experiments, amend the soil with nutrient solutions to achieve a target C:N:P ratio (e.g., 100:10:1).[15]

-

Prepare control microcosms:

-

Abiotic control: Sterilized soil (e.g., by autoclaving or gamma irradiation) to account for non-biological losses.

-

No-pollutant control: Unspiked soil to monitor background microbial activity.

-

-

-

Incubation:

-

Seal the microcosms and incubate them in the dark at a constant temperature (e.g., 20-25°C).

-

For aerobic studies, ensure adequate aeration by periodically opening the vessels or using a setup that allows for gas exchange.

-

For anaerobic studies, purge the headspace of the microcosms with an inert gas (e.g., N₂ or a N₂/CO₂ mixture) and maintain anoxic conditions.

-

-

Sampling and Analysis:

-

At regular time intervals, sacrifice replicate microcosms from each treatment group.

-

Extract this compound and its potential metabolites from the soil using an appropriate solvent extraction method.

-

Analyze the extracts using GC-MS to identify and quantify this compound and its non-polar metabolites.[16][17]

-

Analyze aqueous extracts or derivatized soil extracts using HPLC to quantify polar metabolites like phenylcarboxylic acids.[6][18]

-

Monitor microbial activity by measuring CO₂ evolution (for aerobic studies) or CH₄ production (for methanogenic anaerobic studies).

-

At selected time points, collect soil samples for microbial community analysis.

-

Water-Sediment Microcosm Setup

This protocol provides a framework for studying this compound biodegradation in an aquatic environment.

Materials:

-

Sediment and water from the aquatic system of interest

-

This compound

-

Glass beakers or flasks

-

Aeration system (for aerobic studies)

-

Inert gas supply (for anaerobic studies)

-

Analytical instrumentation (GC-MS, HPLC)

Procedure:

-

Microcosm Assembly:

-

Place a layer of sediment (e.g., 2-5 cm) at the bottom of each microcosm vessel.

-

Gently add the overlying water to a desired depth, minimizing sediment resuspension.

-

Allow the microcosms to equilibrate for a period (e.g., several days to a week).

-

Spike the water column or the sediment with a known concentration of this compound.

-

Prepare appropriate abiotic and no-pollutant controls.

-

-

Incubation:

-

Incubate the microcosms under controlled temperature and lighting conditions that mimic the natural environment.

-

For aerobic studies, gently aerate the water column.

-

For anaerobic studies, place the microcosms in an anaerobic chamber or continuously purge the headspace with an inert gas.

-

-

Sampling and Analysis:

-

Periodically collect water and sediment samples from each microcosm.

-

Extract this compound and its metabolites from the water and sediment samples using liquid-liquid extraction or solid-phase extraction for water, and solvent extraction for sediment.

-

Analyze the extracts using GC-MS and HPLC as described for the soil microcosms.

-

Monitor water quality parameters such as pH, dissolved oxygen, and nutrient concentrations.

-

Collect sediment and water samples for microbial community analysis.

-

Microbial Community Analysis

To identify the key microorganisms and functional genes involved in this compound degradation, molecular techniques are employed.

Procedure:

-

DNA Extraction: Extract total genomic DNA from soil, sediment, or water samples collected from the microcosms.

-

16S rRNA Gene Sequencing:

-

Functional Gene Analysis (qPCR):

-

Use quantitative PCR (qPCR) to quantify the abundance of specific functional genes known to be involved in hydrocarbon degradation.[4]

-

Target genes can include those encoding for monooxygenases, dioxygenases, benzylsuccinate synthase, and key enzymes of the benzoyl-CoA pathway.

-

Figure 3: General experimental workflow for microcosm studies.

Concluding Remarks: From the Lab to the Field

The biodegradation of this compound is a complex process driven by diverse microbial communities in both soil and water. While the aerobic pathway is relatively well-understood, involving initial oxidation of the alkyl chain followed by aromatic ring cleavage, the anaerobic pathway is more intricate and often relies on syntrophic interactions. Understanding these pathways is crucial for developing effective bioremediation strategies for sites contaminated with linear alkylbenzenes. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the biodegradation of this compound under various environmental conditions, identify the key microbial players and their functional genes, and ultimately contribute to the development of sustainable solutions for environmental cleanup.

References

-

Larson, R. J., & Bishop, W. E. (1989). Biodegradation kinetics of linear alkylbenzene sulfonate in sludge-amended agricultural soils. Toxicology and environmental chemistry, 20-21(1-4), 19-29. [Link]

-

León, V. M., Gómez-Parra, A., & González-Mazo, E. (2002). Biodegradation of linear alkylbenzene sulfonates and their degradation intermediates in seawater. Environmental science & technology, 36(6), 1251-1257. [Link]

-

Carmona, M., Zamarro, M. T., Blázquez, B., Durante-Rodríguez, G., Juárez, J. F., Valderrama, J. A., ... & Díaz, E. (2009). Anaerobic catabolism of aromatic compounds: a genetic and genomic view. Nature Reviews Microbiology, 7(11), 829-840. [Link]

-

Kim, O. S., Cho, Y. J., Lee, K., Yoon, S. H., Kim, M., Na, H., ... & Chun, J. (2019). Identification of Microbial Profiles in Heavy-Metal-Contaminated Soil from Full-Length 16S rRNA Reads Sequenced by a PacBio System. Journal of microbiology and biotechnology, 29(9), 1466-1476. [Link]

-

Abed, R. M., Al-Kharusi, S., & Al-Hinai, M. (2016). A quantitative PCR approach for quantification of functional genes involved in the degradation of polycyclic aromatic hydrocarbons in contaminated soils. MethodsX, 3, 153-159. [Link]

-

Kim, S. J., Kweon, O., Jones, R. C., Edmondson, R. D., Cerniglia, C. E., & Sutherland, J. B. (2007). Influence of Soil Components on the Biodegradation of Benzene, Toluene, Ethylbenzene, and o-, m-, and p-Xylenes by the Newly Isolated Bacterium Pseudoxanthomonas spadix BD-a59. Applied and environmental microbiology, 73(23), 7791-7797. [Link]

-

Anneser, B., Einsiedl, F., Meckenstock, R. U., Richters, L., Wisotzky, F., & Griebler, C. (2019). Biodegradability of Trimethylbenzene Isomers under Denitrifying and Sulfate-Reducing Conditions. Water, 11(2), 384. [Link]

-

Morales, G., Atarés, A., García-López, E., Garbisu, C., & Becerril, J. M. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Journal of pharmaceutical and biomedical analysis, 66, 317-324. [Link]

-

Abu Laban, N., Selesi, D., Rattei, T., Tischler, P., & Meckenstock, R. U. (2010). Anaerobic benzene degradation by bacteria. Microbial biotechnology, 3(1), 15-25. [Link]

-

Schink, B., Philipp, B., & Müller, J. (2000). Anaerobic degradation of detergent surfactants. Naturwissenschaften, 87(1), 12-23. [Link]

-

Casale, R., Amaddeo, F., Fino, D., & Russo, N. (2021). Soil microcosm set up for a bioremediation study. MethodsX, 8, 101258. [Link]

-

Morales, G., Atarés, A., García-López, E., Garbisu, C., & Becerril, J. M. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Journal of pharmaceutical and biomedical analysis, 66, 317-324. [Link]

-

Romero, G. Q., Gossner, M. M., Nakamura, A., Petermann, J. S., & Kratina, P. (2020). MICROcosm: a protocol for a global microcosm experiment. [Link]

-

Shimadzu Corporation. (n.d.). Environmental Analysis Solutions. [Link]

-

Al-Zamili, H. A. A., & Al-Mayaly, I. K. (2024). Biodegradation of linear alkylbenzene sulfonate contamination by pseudomonas aeruginosa isolates. Iraqi Journal of Chemical and Petroleum Engineering, 25(3), 87-95. [Link]

-

Egland, P. G., Pelletier, D. A., Dispensa, M., Gibson, J., & Harwood, C. S. (1997). A cluster of bacterial genes for anaerobic benzene ring biodegradation. Proceedings of the National Academy of Sciences, 94(12), 6484-6489. [Link]

-

Urakawa, H., & Bernhard, A. E. (2017). 16S rRNA gene analyses of bacterial community structures in the soils of evergreen broad-leaved forests in south-west China. FEMS microbiology ecology, 93(7). [Link]

-

Mogensen, A. S., Haagensen, F., & Ahring, B. K. (2003). Anaerobic degradation of linear alkylbenzene sulfonate. Environmental toxicology and chemistry, 22(4), 706-711. [Link]

-

Carmona, M., Zamarro, M. T., Blázquez, B., Durante-Rodríguez, G., Juárez, J. F., Valderrama, J. A., ... & Díaz, E. (2024). The benzoyl-CoA pathway serves as a genomic marker to identify the oxygen requirements in the degradation of aromatic hydrocarbons. Frontiers in Microbiology, 14, 1324203. [Link]

-

Agilent Technologies. (2023). Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples. [Link]

-

U.S. Department of Energy. (2015). Bioremediation Study Final Report. [Link]

-

Porter, A. W., & Young, L. Y. (2014). Benzoyl-CoA, a universal biomarker for anaerobic degradation of aromatic compounds. Vitamins and hormones, 96, 161-188. [Link]

-

Bhatia, M., & Singh, H. D. (1992). Biodegradation of commercial linear alkyl benzenes by Nocardia amarae. Journal of biosciences, 17(4), 487-497. [Link]

-

Lueders, T., & von Netzer, F. (2014). Primers: Functional Genes for Anaerobic Hydrocarbon Degrading Microbes. In Handbook of Hydrocarbon and Lipid Microbiology (pp. 1-15). Springer, Berlin, Heidelberg. [Link]

-

Zhang, X., Tiku, P., & De-la-Cruz, F. (2021). 16S rRNA Gene-Based Metagenomic Analysis of Rhizosphere Soil Bacteria in Arkansas Rice Crop Fields. Microorganisms, 9(10), 2038. [Link]

-

León, V. M., Gómez-Parra, A., & González-Mazo, E. (2002). Biodegradation of Linear Alkylbenzene Sulfonates and Their Degradation Intermediates in Seawater. Environmental Science & Technology, 36(6), 1251-1257. [Link]

-

Abu Laban, N., Selesi, D., Rattei, T., Tischler, P., & Meckenstock, R. U. (2011). Anaerobic benzene degradation by bacteria. Microbial biotechnology, 4(6), 710-724. [Link]

-

Volatier, L., Beaudoin, N., & Montuelle, B. (2002). Use of a 6-steps microcosm for studying a wastewater discharge in a freshwater ecosystem: A multidisciplinary study. Water, Air, and Soil Pollution, 135(1-4), 229-245. [Link]

-

Ikhajiagbe, B., & Anoliefo, G. O. (2020). Functional Gene Diversity of Selected Indigenous Hydrocarbon-Degrading Bacteria in Aged Crude Oil. Geomicrobiology Journal, 37(8), 705-715. [Link]

-

Meckenstock, R. U., Lueders, T., Griebler, C., & Selesi, D. (2014). Anaerobic benzene degradation by Gram-positive sulfate-reducing bacteria. FEMS microbiology ecology, 87(1), 158-167. [Link]

-

Sandaa, R. A., Torsvik, V., Enger, Ø., Daae, F. L., Castberg, T., & Hahn, D. (2001). Soil Microbial Community Responses to Additions of Organic Carbon Substrates and Heavy Metals (Pb and Cr). Applied and environmental microbiology, 67(11), 5243-5251. [Link]

-

DeFishGear. (2015). DeFishGear protocols for sea surface and beach sediment sampling and sample analysis. [Link]

-

Piotrowska-Seget, Z., & Cycoń, M. (2014). 16S rDNA Pyrosequencing Analysis of Bacterial Community in Heavy Metals Polluted Soils. Microbial ecology, 67(2), 353-363. [Link]

-

Phale, P. S., & Mahajan, M. C. (2011). Metabolism and Preferential Utilization of Phenylacetic acid and 4-Hydroxyphenylacetic Acid in Pseudomonas putida CSV86. Journal of microbial & biochemical technology, 3(4), 068-074. [Link]

-

León, V. M., Gómez-Parra, A., & González-Mazo, E. (2002). Biodegradation of Linear Alkylbenzene Sulfonates and Their Degradation Intermediates in Seawater. Environmental Science & Technology, 36(6), 1251-1257. [Link]

-

Wiatrowski, H. A., Gieg, L. M., & Suflita, J. M. (2024). Anaerobic benzene oxidation in Geotalea daltonii involves activation by methylation and is regulated by the transition state regulator AbrB. Applied and Environmental Microbiology, 90(10), e00856-24. [Link]

-

Li, X., Wu, C., Zhang, Z., & Li, F. (2020). The choice of 16S rRNA gene sequence analysis impacted characterization of highly variable surface microbiota in dairy processing environments. mSystems, 5(5), e00581-20. [Link]

-

Luo, F., L. M. Gieg, N. A. Abu Laban, L. M. Stevenson, T. L. Marsh, E. A. Edwards, and L. R. Krumholz. (2014). Anaerobic Benzene Biodegradation Linked to Growth of Highly Specific Bacterial Clades. Applied and Environmental Microbiology, 80(11), 3378–3387. [Link]

-

Agilent Technologies. (2023). Fast Analysis of 140 Environmental Compounds by GC/MS/MS. [Link]

-

Phale, P. S., & Mahajan, M. C. (2011). Metabolism and Preferential Utilization of Phenylacetic acid and 4-Hydroxyphenylacetic Acid in Pseudomonas putida CSV86. Journal of Microbial & Biochemical Technology, 3(4), 68-74. [Link]

-

Verma, A. (2022). A Systematic Review of Bioremediation of Soil Pollution Using Different Types of Bacteria 2015-2023. Wasit Journal for Pure sciences, 2(4), 1-12. [Link]

-

Webb, S. M., & Gaillard, J. F. (2001). 8.0 MICROCOSM EXPERIMENTS ON LAKE DEPUE SEDIMENTS. In Final Report to the Illinois Department of Natural Resources and the Illinois Department of Commerce and Community Affairs. [Link]

-

Lueders, T., & von Netzer, F. (2016). Primers: Functional Genes for Anaerobic Hydrocarbon Degrading Microbes. In Handbook of Hydrocarbon and Lipid Microbiology (pp. 4933-4946). Springer, Berlin, Heidelberg. [Link]

-

Wang, Y., Zhang, Y., & Tang, H. (2021). Critical biodegradation process of a widely used surfactant in the water environment: dodecyl benzene sulfonate (DBS). RSC advances, 11(35), 21533-21540. [Link]

-

Di Lenola, M., Barra Caracciolo, A., & Grenni, P. (2016). Microcosm Experiments for Evaluating Natural Bioremediation of Contaminated Ecosystems. Chemical Engineering Transactions, 49, 409-414. [Link]

-

Carmona, M., Zamarro, M. T., Blázquez, B., Durante-Rodríguez, G., Juárez, J. F., Valderrama, J. A., ... & Díaz, E. (2009). Anaerobic metabolism of aromatic compounds via the benzoyl-CoA pathway. FEMS microbiology reviews, 33(1), 79-105. [Link]

-

Minkina, T., Rajput, V. D., Fedorenko, A., Fedorenko, N., Tereshchenko, A., Nevidomskaya, D., ... & Mandzhieva, S. (2023). Microorganisms for Bioremediation of Soils Contaminated with Heavy Metals. Biology, 12(4), 534. [Link]

-

Porter, A. W., & Young, L. Y. (2013). Pathways of p-cresol metabolism to benzoyl-CoA in anaerobic bacteria. Frontiers in microbiology, 4, 299. [Link]

Sources

- 1. shimadzu.com [shimadzu.com]

- 2. academic.oup.com [academic.oup.com]

- 3. agilent.com [agilent.com]

- 4. A quantitative PCR approach for quantification of functional genes involved in the degradation of polycyclic aromatic hydrocarbons in contaminated soils - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biodegradation of linear alkylbenzene sulfonates and their degradation intermediates in seawater - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Frontiers | The benzoyl-CoA pathway serves as a genomic marker to identify the oxygen requirements in the degradation of aromatic hydrocarbons [frontiersin.org]

- 9. Benzoyl-CoA, a universal biomarker for anaerobic degradation of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Biodegradation kinetics of linear alkylbenzene sulfonate in sludge-amended agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biodegradability of Trimethylbenzene Isomers under Denitrifying and Sulfate-Reducing Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Substrate-independent expression of key functional genes in Cycloclasticus pugetii strain PS-1 limits their use as markers for PAH biodegradation [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. energy.gov [energy.gov]

- 16. mdpi.com [mdpi.com]

- 17. mio-ecsde.org [mio-ecsde.org]

- 18. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Identification of Microbial Profiles in Heavy-Metal-Contaminated Soil from Full-Length 16S rRNA Reads Sequenced by a PacBio System - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

The Vanguard of Surface-Active Agents: A Technical Guide to Synthesizing Novel Surfactants from Tridecylbenzene

Foreword: Beyond the Conventional, A New Wave of Surfactant Innovation

For decades, tridecylbenzene has served as a reliable precursor for the synthesis of linear alkylbenzene sulfonate (LAS) surfactants, the workhorses of the detergent industry.[1] However, the evolving demands of advanced applications, particularly in the pharmaceutical and drug delivery sectors, necessitate a paradigm shift. We must move beyond the synthesis of conventional anionic surfactants and explore the vast, untapped potential of this compound as a scaffold for novel, high-performance surface-active agents. This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth exploration of the synthesis, characterization, and application of a new generation of surfactants derived from this versatile building block. We will delve into the synthesis of not only advanced anionic surfactants but also non-ionic and zwitterionic derivatives, equipping you with the knowledge to design and create molecules with tailored properties for your specific needs.

Foundational Chemistry: Understanding this compound as a Precursor

This compound, a linear alkylbenzene, possesses a unique combination of a long, hydrophobic alkyl chain and an aromatic benzene ring. This structure provides an ideal starting point for surfactant synthesis. The C13 alkyl chain imparts the necessary hydrophobicity to interact with non-polar substances, while the benzene ring offers a reactive handle for the introduction of various hydrophilic head groups.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₃₂ | |

| Molecular Weight | 260.46 g/mol | |

| Appearance | Colorless liquid | |

| Boiling Point | 346 °C | |

| Solubility | Insoluble in water; Soluble in organic solvents |

The reactivity of the benzene ring allows for electrophilic substitution reactions, most notably sulfonation, which is the cornerstone of LAS production. However, a world of chemical possibilities exists beyond this single transformation.

Figure 1: Conceptual overview of the synthetic pathways from this compound to various novel surfactant classes.

The Anionic Frontier: Advanced Sulfonation and Gemini Surfactants

While the sulfonation of linear alkylbenzenes is a well-established industrial process, there is still room for innovation.[2] The primary route to anionic surfactants from this compound is through sulfonation, yielding this compound sulfonic acid, which is then neutralized to form the corresponding sulfonate salt.[3]

Advanced Sulfonation Techniques

Modern sulfonation processes often utilize falling film reactors with sulfur trioxide (SO₃) to ensure efficient reaction and minimize side product formation.[3] The key to a successful sulfonation lies in controlling the reaction temperature and the molar ratio of the sulfonating agent to the alkylbenzene.

Experimental Protocol: Sulfonation of this compound

-

Reactor Setup: A falling film reactor is charged with this compound.

-

Sulfonation: A stream of gaseous sulfur trioxide, diluted with dry air, is introduced into the reactor at a controlled temperature, typically between 40-70°C.[4] The molar ratio of SO₃ to this compound is maintained at approximately 1.05:1 to ensure complete conversion.

-

Aging: The resulting this compound sulfonic acid is aged for a short period (e.g., 20 minutes at 40°C) to allow the reaction to go to completion.[5]

-

Hydrolysis: A small amount of water is added to hydrolyze any remaining anhydrides.[4]

-

Neutralization: The sulfonic acid is then neutralized with an aqueous solution of a base (e.g., sodium hydroxide, potassium hydroxide, or an amine) to a pH of 7-8, yielding the alkylbenzene sulfonate salt.[4]

Gemini Surfactants: A Leap in Performance

Gemini surfactants are a novel class of surface-active molecules characterized by two hydrophobic tails and two hydrophilic head groups linked by a spacer group.[6] These surfactants often exhibit superior properties compared to their single-chain counterparts, including a lower critical micelle concentration (CMC) and enhanced surface tension reduction.

Experimental Protocol: Synthesis of a Dodecylbenzene-based Gemini Surfactant

This protocol, adapted from the synthesis of dialkyldibenzene disulfonate Gemini surfactants, can be modified for this compound.[6]

-

Friedel-Crafts Alkylation: Dodecylbenzene is reacted with a dihaloalkane (e.g., 1,4-dibromobutane) in the presence of a Lewis acid catalyst like anhydrous aluminum chloride at 0°C, followed by reflux. This step couples two dodecylbenzene molecules through the spacer.

-

Purification: The resulting dialkyldibenzene is purified by column chromatography.

-

Sulfonation: The purified dialkyldibenzene is sulfonated using a suitable agent like chlorosulfonic acid or sulfur trioxide.

-

Neutralization: The resulting disulfonic acid is neutralized with a base to yield the Gemini surfactant.

Figure 2: Workflow for the synthesis of advanced anionic and Gemini surfactants from this compound.

The Non-Ionic Avenue: Ethoxylation and Propoxylation

Non-ionic surfactants are valued for their excellent emulsifying properties, low foaming, and stability in the presence of electrolytes.[7] These can be synthesized from this compound by first converting it to tridecylphenol, followed by ethoxylation or propoxylation.

Synthesis of Tridecylphenol

The synthesis of tridecylphenol from this compound is a multi-step process that is not as direct as sulfonation. A common industrial route for producing alkylphenols involves the alkylation of phenol with an olefin.[8]

Ethoxylation and Propoxylation

Ethoxylation is a chemical reaction where ethylene oxide is added to a substrate, in this case, tridecylphenol.[6] The length of the polyethylene glycol (PEG) chain can be controlled to tune the hydrophilic-lipophilic balance (HLB) of the resulting surfactant. Propoxylation, using propylene oxide, can also be employed to introduce more hydrophobic character.[6]

Experimental Protocol: Ethoxylation of Tridecylphenol

-

Reactor Setup: A pressure reactor is charged with tridecylphenol and a catalytic amount of a strong base, such as potassium hydroxide.

-

Ethoxylation: The reactor is heated to 120-180°C, and ethylene oxide is introduced under pressure (1-2 bar).[6] The reaction is exothermic and requires careful temperature control. The molar ratio of ethylene oxide to tridecylphenol determines the average number of ethoxy units in the final product.

-

Neutralization: After the desired amount of ethylene oxide has been consumed, the reaction is cooled, and the catalyst is neutralized with an acid (e.g., acetic acid or phosphoric acid).

-

Purification: The final product is typically a mixture of oligomers with a distribution of ethoxy chain lengths and can be used as is or purified further if necessary.

The Zwitterionic Path: Crafting Dual-Charge Surfactants

Zwitterionic surfactants possess both a positive and a negative charge in their hydrophilic head group, making them highly versatile and often exhibiting excellent biocompatibility and resistance to hard water.[9] The synthesis of zwitterionic surfactants from this compound is a more complex, multi-step process.

Conceptual Synthetic Pathway for a this compound-Based Zwitterionic Surfactant

A plausible synthetic route could involve the following key transformations:

-

Friedel-Crafts Acylation: this compound is acylated with a suitable reagent (e.g., chloroacetyl chloride) in the presence of a Lewis acid catalyst.

-

Amination: The resulting chloroketone is then reacted with a tertiary amine (e.g., dimethylamine) to introduce a quaternary ammonium group.

-

Introduction of the Anionic Group: The keto group can be reduced to a hydroxyl group, which can then be sulfated or phosphated to introduce the anionic charge. Alternatively, a haloalkanesulfonate can be used in a quaternization reaction with a tertiary amine precursor.

Experimental Protocol: Synthesis of a Sulfobetaine-type Zwitterionic Surfactant (Illustrative)

This protocol is based on the synthesis of similar zwitterionic surfactants and would require optimization for a this compound starting material.[5]

-

Intermediate Synthesis: Glycolic acid ethoxylate 4-tert-butylphenyl ether is reacted with 3-(dimethylamino)-1-propylamine.

-

Quaternization/Sulfonation: The resulting intermediate is then reacted with 1,3-propanesultone to introduce both the quaternary ammonium and the sulfonate groups in a single step.

Figure 3: A conceptual multi-step synthesis workflow for a zwitterionic surfactant derived from this compound.

Characterization of Novel Surfactants: A Methodological Deep Dive

The synthesis of novel surfactants is only half the battle. Thorough characterization is crucial to understand their properties and potential applications.

Structural Elucidation

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present in the synthesized surfactant, confirming the success of reactions like sulfonation or ethoxylation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the position of substituents on the benzene ring and the length of alkyl and ethoxy chains.

-

Mass Spectrometry (MS): Determines the molecular weight of the synthesized surfactant and can help identify any byproducts.

Physicochemical Properties

Table 2: Key Physicochemical Properties of Surfactants and Their Measurement Techniques

| Property | Description | Measurement Technique(s) |

| Critical Micelle Concentration (CMC) | The concentration at which surfactant molecules begin to form micelles in solution.[10] | Surface Tensiometry, Conductivity Measurement, Fluorescence Spectroscopy[11][12][13] |

| Surface Tension | The force per unit length at the surface of a liquid. Surfactants lower the surface tension of water. | Wilhelmy Plate Method, Du Noüy Ring Method, Pendant Drop Method[14][15] |

| Biodegradability | The ability of a surfactant to be broken down by microorganisms. | OECD 301 series of tests (e.g., Manometric Respirometry, CO₂ Evolution Test)[16][17] |

| Toxicity | The potential of a surfactant to cause harm to living organisms. | Cell viability assays (e.g., MTT assay), aquatic toxicity tests.[18] |

Experimental Protocol: Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

-

Solution Preparation: A stock solution of the surfactant in deionized water is prepared. A series of dilutions are then made to cover a range of concentrations both below and above the expected CMC.

-

Measurement: The surface tension of each solution is measured using a tensiometer (e.g., with a Wilhelmy plate).[15]

-

Data Analysis: The surface tension is plotted against the logarithm of the surfactant concentration. The CMC is determined as the concentration at the point of inflection in the curve, where the surface tension begins to plateau.[10]

Applications in Drug Delivery: Harnessing the Power of Novel Surfactants

The unique properties of novel surfactants derived from this compound open up exciting possibilities in the field of drug delivery.

Nanoemulsions for Enhanced Bioavailability

Nanoemulsions are thermodynamically stable, transparent or translucent dispersions of oil and water stabilized by an interfacial film of surfactant molecules.[19] They can encapsulate hydrophobic drugs, increasing their solubility and bioavailability. Novel non-ionic and zwitterionic surfactants with tailored HLB values are particularly well-suited for forming stable nanoemulsions. Surfactants play a crucial role by lowering the interfacial tension and preventing coalescence of the dispersed droplets.[18]

Functionalized Surfactants for Targeted Drug Delivery

The benzene ring of this compound-derived surfactants can be further functionalized with targeting ligands, such as antibodies or peptides.[20] This allows for the creation of "smart" drug delivery systems that can specifically bind to and deliver their payload to diseased cells, minimizing off-target effects.[21]

Stimuli-Responsive Surfactants

By incorporating stimuli-responsive moieties into the surfactant structure, it is possible to create drug delivery systems that release their cargo in response to specific triggers, such as changes in pH, temperature, or the presence of certain enzymes.[13]

Future Outlook and Green Chemistry Perspectives